N-[1-(2-fluorophenyl)ethylidene]hydroxylamine
Description
Structure
2D Structure
Properties
IUPAC Name |
N-[1-(2-fluorophenyl)ethylidene]hydroxylamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO/c1-6(10-11)7-4-2-3-5-8(7)9/h2-5,11H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GICWIGFGMGZNGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NO)C1=CC=CC=C1F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1 2 Fluoro Phenyl Ethanone Oxime and Analogs
Conventional Oximation of 2'-Fluoroacetophenone (B1202908)
The most traditional and widely practiced method for the synthesis of 1-(2-fluoro-phenyl)-ethanone oxime involves the direct condensation of the corresponding ketone, 2'-fluoroacetophenone, with a hydroxylamine (B1172632) source. mdpi.com This reaction is a classic example of nucleophilic addition to a carbonyl group, followed by dehydration to form the C=N double bond of the oxime.
The standard procedure for oximation utilizes hydroxylamine hydrochloride (NH₂OH·HCl) as the reagent. mdpi.com In this reaction, the nitrogen atom of hydroxylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of 2'-fluoroacetophenone. This initial addition forms an unstable carbinolamine intermediate. Subsequent proton transfer and elimination of a water molecule yield the final oxime product. Due to the use of hydroxylamine hydrochloride, a weak base such as sodium acetate (B1210297) or pyridine (B92270) is typically added to the reaction mixture. The base serves to neutralize the hydrochloric acid, liberating the free hydroxylamine (NH₂OH), which is the active nucleophilic species required for the reaction to proceed efficiently.
The efficiency and outcome of the oximation reaction are highly dependent on carefully controlled parameters, particularly the choice of solvent and the pH of the reaction medium. researchgate.net
Solvent Effects: The selection of an appropriate solvent is critical for ensuring that both the ketone substrate and the hydroxylamine salt are sufficiently soluble. researchgate.net Polar protic solvents, such as ethanol, methanol, or aqueous mixtures thereof, are commonly employed. These solvents can effectively solvate the ionic hydroxylamine salt and the organic ketone, facilitating interaction between the reactants. The solvent can also play a role in stabilizing the charged intermediates and transition states along the reaction pathway.
Table 1: Representative Parameters for Conventional Oximation This interactive table illustrates how reaction conditions can be varied to optimize the synthesis of aryl ketoximes.
| Substrate | Reagent | Base/Acid | Solvent | Temperature | Typical Yield |
|---|---|---|---|---|---|
| 2'-Fluoroacetophenone | Hydroxylamine HCl | Sodium Acetate | Ethanol/Water | Reflux | Good to Excellent |
| 2'-Fluoroacetophenone | Hydroxylamine HCl | Pyridine | Ethanol | Room Temp to Reflux | Good to Excellent |
| 2'-Fluoroacetophenone | Hydroxylamine Sulfate | Sodium Hydroxide (B78521) | Methanol/Water | 60 °C | Good |
Advanced Catalytic Approaches in Oxime Synthesis
While conventional oximation is reliable, modern synthetic chemistry has pursued more advanced catalytic methods. These approaches can offer alternative reaction pathways, milder conditions, and unique opportunities for functionalization, particularly for creating analogs of the primary oxime.
An alternative to the condensation route is the iron-catalyzed nitrosation of olefins. researchgate.net This method allows for the synthesis of ketoximes directly from styrenic precursors. Specifically, 1-(2-fluoro-phenyl)-ethanone oxime has been successfully synthesized from 2-fluorostyrene. researchgate.net The reaction typically employs a catalyst system such as Fe(BF₄)₂·6H₂O with a 2,6-pyridinedicarboxylic acid ligand. researchgate.net In the presence of a nitrosating agent like tert-butyl nitrite (B80452) (t-BuONO) and a reductant like sodium borohydride (B1222165) (NaBH₄) under a hydrogen atmosphere, the corresponding oxime is formed in good to excellent yields. researchgate.net The mechanism is believed to involve the metal center activating the nitrosating agent and mediating the addition across the alkene double bond. acs.org This approach represents a form of hydro-oximation, as it formally adds a hydrogen atom and a hydroxylamino group across the C=C bond.
Table 2: Iron-Catalyzed Nitrosation for the Synthesis of Aryl Oximes This table showcases results from an iron-catalyzed nitrosation of various substituted styrenes, including the precursor to the target compound. researchgate.net
| Styrene Substrate | Catalyst System | Reagents | Product Oxime | Isolated Yield |
|---|---|---|---|---|
| Styrene | Fe(BF₄)₂·6H₂O / Ligand | t-BuONO, NaBH₄, H₂ | 1-Phenyl-ethanone oxime | 92% |
| 4-Methylstyrene | Fe(BF₄)₂·6H₂O / Ligand | t-BuONO, NaBH₄, H₂ | 1-(4-Methylphenyl)-ethanone oxime | 85% |
| 2-Fluorostyrene | Fe(BF₄)₂·6H₂O / Ligand | t-BuONO, NaBH₄, H₂ | 1-(2-Fluorophenyl)-ethanone oxime | 88% |
| 4-Chlorostyrene | Fe(BF₄)₂·6H₂O / Ligand | t-BuONO, NaBH₄, H₂ | 1-(4-Chlorophenyl)-ethanone oxime | 86% |
Palladium catalysis offers powerful tools for creating complex analogs, particularly oxime ethers, through C-H activation and cross-coupling reactions. nih.govrsc.org
C-H Activation: Palladium-catalyzed C-H activation enables the direct functionalization of C-H bonds, often guided by a directing group. nih.govyoutube.com The oxime ether moiety can serve as such a directing group, facilitating regioselective modifications on the aromatic ring. For instance, palladium catalysis has been used for the deacylative deuteration of arylketone oxime ethers, a process that relies on the activation of a specific C-H bond on the arene. nih.gov This principle can be extended to form C-C or C-heteroatom bonds, providing a sophisticated route to highly substituted analogs.
Cross-Coupling: Palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthesis. mdpi.com While less common for the primary synthesis of the oxime itself, these methods are invaluable for preparing oxime ethers. This can be achieved by coupling an aryl halide with an oxime, or vice-versa, often using specialized palladacycle catalysts derived from oximes, which exhibit high stability and activity. tcichemicals.com These strategies grant access to a vast library of O-aryl or O-alkyl oxime ethers, significantly expanding the chemical space around the core 1-(2-fluoro-phenyl)-ethanone oxime structure.
Copper catalysis has emerged as a versatile and cost-effective alternative to palladium for the functionalization of oximes and their derivatives. rsc.org These methods typically involve the activation of the N-O bond in an oxime derivative (such as an oxime acetate or ester) to generate reactive intermediates like iminyl radicals. rsc.orgacs.org These intermediates can then participate in a variety of bond-forming reactions.
Key transformations enabled by copper catalysis include:
Synthesis of Pyridines: Copper-catalyzed coupling of oxime acetates with aldehydes provides a novel route to highly substituted pyridines. acs.org
Heck-like Cyclizations: Intramolecular cyclizations of oxime esters containing a pendant alkene can be achieved using copper catalysts to form nitrogen-containing heterocycles like pyrrolines. rsc.org
Intermolecular Cyclizations: Copper can catalyze the reaction between oximes and alkenes to construct complex spiropyrroline skeletons. acs.org
Annulation Reactions: O-acyl oximes can undergo copper-catalyzed oxidative dehydrogenative annulation with other partners to build complex heterocyclic systems like 3-aminopyrroles. rsc.org
These copper-catalyzed processes are powerful for the late-stage functionalization of a pre-formed oxime, enabling the rapid construction of diverse and complex molecular architectures based on the 1-(2-fluoro-phenyl)-ethanone oxime scaffold.
Table 3: Examples of Copper-Catalyzed Functionalization of Oxime Derivatives This table summarizes several advanced synthetic applications using copper catalysis to transform oxime derivatives into more complex molecules.
| Oxime Derivative | Reaction Partner | Copper Catalyst | Product Class | Reference |
|---|---|---|---|---|
| Oxime Acetate | Aldehyde | Copper(I)/Copper(II) | Substituted Pyridines | acs.org |
| O-Acyl Oxime | α-Amino Ketone | Copper(I) | 3-Aminopyrroles | rsc.org |
| Oxime Ester | Pendant Alkene | Copper(I) | Pyrrolines (via aza-Heck) | rsc.org |
| Ketoxime | Alkene | Copper(I) | Spiropyrrolines | acs.org |
Stereoselective Synthesis and Geometric Isomer Control
The synthesis of 1-(2-Fluoro-phenyl)-ethanone oxime from 2'-fluoroacetophenone and a hydroxylamine source introduces a C=N double bond, which can result in the formation of two geometric isomers, (E) and (Z). The spatial arrangement of the substituents around this double bond is critical as the isomers can exhibit different physical properties and reactivity. Controlling the ratio of these isomers, or selectively synthesizing one over the other, is a key aspect of stereoselective synthesis.
Factors Influencing E/Z Isomer Ratio in Oxime Formation
The formation of oximes from asymmetrical ketones like 2'-fluoroacetophenone typically yields a mixture of (E) and (Z) isomers. wikipedia.org The final ratio of these isomers is not arbitrary and is influenced by a combination of thermodynamic and kinetic factors throughout the reaction process. Research into acetophenone (B1666503) oximes and related aryl ketone oximes has identified several key variables that control the stereochemical outcome. arpgweb.comarpgweb.com
Thermodynamic vs. Kinetic Control: The reaction can be governed by either kinetic or thermodynamic control. The initially formed isomer ratio may not reflect the most stable arrangement. Over time, and often catalyzed by the reagents used for the oximation itself, the mixture can equilibrate to a thermodynamically controlled ratio. researchgate.net Temperature is a critical factor in this equilibrium; it can alter the position of the equilibrium and thus the final isomer ratio. researchgate.net
Reagent and Catalyst Effects: The choice of acid or base catalyst can significantly direct the isomeric outcome. For aryl alkyl ketoximes, treatment of an existing E/Z mixture with an anhydrous protic acid (e.g., HCl) or a Lewis acid (e.g., BF₃) in an organic solvent can lead to the selective precipitation of the (E)-isomer as an immonium salt, enabling its isolation in high purity (>98%). google.com This process works because the (Z)-isomer isomerizes to the more stable (E)-form under the acidic conditions to precipitate out of the solution. google.com Conversely, specific base-catalyzed methods have also been developed to favor one isomer over the other.
Substituent Effects: The electronic and steric properties of substituents on the aryl ring play a crucial role. The ortho-fluoro group in 1-(2-Fluoro-phenyl)-ethanone oxime is particularly influential. Studies on 2'-fluoroacetophenone have shown that the fluorine atom controls the conformational preference of the acetyl group, favoring an s-trans conformation. nih.gov This conformational lock by the fluorine atom, due to steric hindrance and electronic effects, can be expected to create a significant energy difference between the E and Z transition states during oximation, thereby favoring the formation of one geometric isomer.
Solvent and Temperature: The reaction solvent can influence the isomer ratio by differentially solvating the transition states leading to the (E) and (Z) products. Temperature also plays a pivotal role, not only in affecting the rate of reaction but also the position of the E/Z equilibrium. researchgate.net For some oximes, isolation at low temperatures is necessary to prevent the formation of the thermodynamically favored isomer. researchgate.net
Table 1: Factors Influencing E/Z Isomer Ratio in Aryl Ketone Oxime Synthesis This table is interactive. You can sort and filter the data.
| Factor | Influence on Isomer Ratio | Example/Rationale | Source(s) |
|---|---|---|---|
| Acid Catalyst | Can selectively precipitate the (E)-isomer from an E/Z mixture. | Treatment of an aryl alkyl ketoxime mixture with anhydrous HCl or BF₃ precipitates the (E)-immonium salt. | google.com |
| Temperature | Affects the thermodynamic equilibrium between isomers. | The rate of equilibration and the position of equilibrium are temperature-dependent. | researchgate.net |
| Aryl Substituents | Steric and electronic effects influence the transition state energies. | The ortho-fluoro group in 2'-fluoroacetophenone is expected to sterically and electronically favor one isomer. | nih.gov |
| Reaction Time | Can allow for equilibration to the thermodynamically more stable isomer. | Initial kinetically controlled product ratio may change over time to a thermodynamically controlled one. | researchgate.net |
| Catalyst System | Specific catalysts can be highly stereoselective. | CuSO₄ and K₂CO₃ have been used for the stereoselective oximation of ketones. | researchgate.net |
Enantioselective Synthesis of Chiral Oxime Derivatives
While 1-(2-Fluoro-phenyl)-ethanone oxime itself is achiral, it is a valuable precursor for the synthesis of chiral derivatives, most notably chiral amines, through the enantioselective reduction of the C=N bond. This transformation is of significant interest as chiral amines are key building blocks in many pharmaceuticals. The primary challenge in this reduction is achieving high enantioselectivity while preventing the reductive cleavage of the N-O bond, which would yield the corresponding primary amine as a byproduct. nih.gov
Biocatalytic Reduction: Enzymes, particularly ene-reductases (ERs), have emerged as powerful tools for the stereoselective reduction of C=N bonds. acs.org Though not previously described for oximes, it was discovered by serendipity that ERs can reduce the oxime moiety to an intermediate amino group, which can then be further transformed. acs.org The reduction is highly stereoselective, with the enzyme's active site dictating the facial selectivity of hydride attack on the C=N bond, leading to high enantiomeric excess (ee). acs.org Applying this methodology to 1-(2-Fluoro-phenyl)-ethanone oxime would likely yield a chiral hydroxylamine or amine with high optical purity.
Homogeneous Catalysis: Transition-metal-based homogeneous catalysts have also been developed for the asymmetric reduction of oximes. These systems often employ chiral ligands to create an asymmetric catalytic environment. nih.gov For instance, borane (B79455) adducts used with chiral auxiliaries like norephedrine (B3415761) have shown the ability to reduce aryl acetone (B3395972) oximes with high yield and enantioselectivity. nih.gov The geometry of the starting oxime ((E) or (Z)) can profoundly impact the stereochemical outcome, sometimes necessitating the preparation of a pure isomer before the reduction step. nih.gov
Table 2: Catalyst Systems for Enantioselective Reduction of Oximes and Analogs This table is interactive. You can sort and filter the data.
| Catalyst Type | Catalyst/System | Substrate Type | Product | Enantiomeric Excess (ee) | Source(s) |
|---|---|---|---|---|---|
| Biocatalyst | Ene-Reductase (ER) | α-Keto Oxime | Chiral α-Hydroxy Amine | >98% | acs.org |
| Homogeneous | Borane/Norephedrine | Aryl-acetone Oxime | Chiral N-Methoxyamine | 92% | nih.gov |
| Homogeneous | Platinum-based | General Oximes | Chiral Hydroxylamines | Varies | nih.gov |
Sustainable and Green Chemistry Considerations in Synthesis
The principles of green chemistry aim to reduce the environmental impact of chemical processes by minimizing waste, reducing energy consumption, and using less hazardous materials. nih.gov These principles are increasingly being applied to the synthesis of oximes, moving away from traditional methods that may involve hazardous solvents and generate significant waste streams.
Minimizing Waste and Energy Footprint in Production
Efforts to develop sustainable synthetic routes for oximes focus on improving atom economy, reducing energy inputs, and eliminating harmful waste.
Solvent-Free and Catalytic Methods: A significant advancement is the development of solvent-free synthesis methods. "Grindstone chemistry," for example, involves grinding the ketone and hydroxylamine hydrochloride with a solid, reusable catalyst like bismuth(III) oxide (Bi₂O₃) at room temperature. nih.gov This method is rapid, efficient, requires no solvent for the reaction, and simplifies work-up, drastically reducing solvent waste. nih.gov
Waste Reduction: The selection of reagents and catalysts is critical for waste minimization. Using catalytic amounts of a recyclable catalyst is preferable to stoichiometric reagents. nih.gov Traditional methods often require a base to neutralize the HCl salt of hydroxylamine, generating salt byproducts. An electrochemical approach or a well-designed catalytic cycle can eliminate this waste stream. Adopting these green methodologies for the production of 1-(2-Fluoro-phenyl)-ethanone oxime would lead to a more sustainable and economically viable process.
Table 3: Comparison of Synthetic Methodologies for Oximes This table is interactive. You can sort and filter the data.
| Methodology | Solvents | Energy Input | Waste Profile | Sustainability Advantage | Source(s) |
|---|---|---|---|---|---|
| Traditional Reflux | Organic (e.g., Methanol, Ethanol) | High (prolonged heating) | Solvent waste, salt byproducts | Established and widely applicable. | orgsyn.org |
| Grindstone Chemistry | Solvent-free | Low (mechanical energy) | Minimal; catalyst is recyclable | Eliminates solvent waste, mild conditions. | nih.gov |
| Microwave-Assisted | Minimal or no solvent | Moderate (efficient heating) | Reduced solvent waste | Rapid reaction times, lower energy use. | google.com |
| Electrochemical Synthesis | Aqueous | Low (ambient conditions) | Minimal; avoids harsh reagents | Uses renewable energy, high atom economy. | acs.org |
Advanced Structural Characterization and Analysis of 1 2 Fluoro Phenyl Ethanone Oxime Derivatives
Spectroscopic Methodologies for Structural Elucidation
Spectroscopic techniques are indispensable tools for probing the intricate structural details of molecules. By analyzing the interaction of electromagnetic radiation with the compound, valuable information regarding its electronic structure, functional groups, and the chemical environment of its atoms can be obtained.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Environments
Nuclear Magnetic Resonance (NMR) spectroscopy provides unparalleled insight into the connectivity and chemical environment of protons (¹H) and carbon (¹³C) atoms within a molecule.
For 1-(2-fluoro-phenyl)-ethanone oxime, the ¹H NMR spectrum presents characteristic signals that correspond to the different types of protons in the molecule. researchgate.net The aromatic protons on the fluoro-phenyl ring typically appear as a complex multiplet in the range of δ 7.0-7.6 ppm due to spin-spin coupling with each other and with the fluorine atom. The methyl protons (CH₃) adjacent to the oxime group are observed as a singlet at approximately δ 2.3 ppm. The hydroxyl proton of the oxime group (N-OH) usually appears as a broad singlet, the chemical shift of which can be highly variable depending on the solvent and concentration.
The ¹³C NMR spectrum provides further structural confirmation by revealing the chemical shifts of each unique carbon atom. researchgate.net The carbon of the methyl group typically resonates at a low field, around δ 12-15 ppm. The aromatic carbons exhibit signals in the range of δ 115-140 ppm, with their precise shifts influenced by the fluorine substituent and their position on the ring. The carbon atom of the C=N oxime bond is characteristically found at a lower field, often in the region of δ 150-155 ppm. The carbon atom directly bonded to the fluorine atom (C-F) shows a large coupling constant (¹JCF), which is a distinctive feature in the ¹³C NMR spectrum of organofluorine compounds.
Table 1: Representative NMR Spectroscopic Data for 1-(2-Fluoro-phenyl)-ethanone Oxime
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ¹H | ~7.0-7.6 | m | Ar-H |
| ¹H | ~2.3 | s | CH₃ |
| ¹H | variable | br s | N-OH |
| ¹³C | ~12-15 | q | CH₃ |
| ¹³C | ~115-140 | m | Ar-C |
| ¹³C | ~150-155 | s | C=N |
Note: The chemical shifts are approximate and can vary based on the solvent and experimental conditions. 'm' denotes multiplet, 's' denotes singlet, 'br s' denotes broad singlet, and 'q' denotes quartet.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. In the IR spectrum of 1-(2-fluoro-phenyl)-ethanone oxime, several characteristic absorption bands are expected. A broad band in the region of 3100-3500 cm⁻¹ is typically assigned to the O-H stretching vibration of the oxime hydroxyl group. The C=N stretching vibration of the oxime group usually appears in the range of 1620-1680 cm⁻¹. The aromatic C=C stretching vibrations are observed in the 1450-1600 cm⁻¹ region. The C-F stretching vibration of the fluoro-phenyl group gives rise to a strong absorption band, typically in the 1100-1250 cm⁻¹ range. The presence of these characteristic bands provides strong evidence for the principal functional groups within the molecule.
Table 2: Characteristic IR Absorption Bands for 1-(2-Fluoro-phenyl)-ethanone Oxime
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100-3500 | Broad | O-H stretch (oxime) |
| 1620-1680 | Medium | C=N stretch (oxime) |
| 1450-1600 | Medium-Strong | Aromatic C=C stretch |
| 1100-1250 | Strong | C-F stretch |
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
X-ray Crystallography for Solid-State Structural Determination
While a specific crystal structure for 1-(2-fluoro-phenyl)-ethanone oxime has not been reported in the reviewed literature, analysis of closely related fluorinated oxime derivatives provides significant insights into the likely solid-state conformation and intermolecular interactions.
Analysis of Molecular Conformation and Dihedral Angles
X-ray crystallography of related compounds, such as (Z)-1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone oxime, reveals important conformational features. nih.gov In this analogue, the dihedral angle between the fluorinated phenyl ring and the plane of the oxime and adjacent groups is a key parameter. For instance, a dihedral angle of 65.4(1)° was observed between the difluorophenyl ring and the triazole ring in this related structure. nih.gov This suggests that in 1-(2-fluoro-phenyl)-ethanone oxime, the 2-fluorophenyl group is likely to be twisted out of the plane of the C=N-OH group due to steric hindrance between the ortho-fluorine atom and the oxime functionality. This non-planar conformation is a critical aspect of its three-dimensional structure.
Reactivity and Comprehensive Chemical Transformations of 1 2 Fluoro Phenyl Ethanone Oxime
Derivatization Strategies and Functional Group Interconversions
The hydroxyl group of the oxime is nucleophilic and can be readily derivatized. These derivatization strategies are crucial for synthesizing a diverse range of compounds with potential applications in various fields of chemistry.
O-Alkylation and Formation of Oxime Ether Derivatives
The oxygen atom of the oxime group in 1-(2-fluoro-phenyl)-ethanone oxime can be alkylated to form oxime ethers. This transformation is typically achieved by treating the oxime with an alkylating agent in the presence of a base. The base deprotonates the hydroxyl group, forming a more nucleophilic oximate anion, which then reacts with the alkylating agent in a nucleophilic substitution reaction.
Common alkylating agents include alkyl halides (e.g., methyl iodide, ethyl bromide) and alkyl sulfates. The choice of base and solvent can influence the reaction's efficiency. Stronger bases like sodium hydride or potassium carbonate are often used in aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF). The general reaction is as follows:
O-Alkylation of 1-(2-Fluoro-phenyl)-ethanone Oxime
The synthesis of various oxime ether derivatives from different oximes has been reported, highlighting the versatility of this reaction. wikipedia.orgnih.gov For instance, O-alkylation of other oximes has been successfully carried out using various alkyl halides, leading to the formation of the corresponding oxime ethers. wikipedia.org
Table 1: General Conditions for O-Alkylation of Oximes
| Alkylating Agent | Base | Solvent | Temperature | Typical Yield |
| Alkyl Halide (e.g., CH₃I, C₂H₅Br) | NaH, K₂CO₃, NaOH | DMF, THF, Ethanol | Room Temperature to Reflux | Moderate to High |
| Dialkyl Sulfate (e.g., (CH₃)₂SO₄) | NaH, K₂CO₃ | DMF, THF | Room Temperature | High |
Reactions with Isocyanates Leading to Carbamate (B1207046) Formation
The hydroxyl group of 1-(2-fluoro-phenyl)-ethanone oxime can react with isocyanates to form O-carbamoyl oximes, also known as oxime carbamates. This reaction is an addition of the oxime's hydroxyl group to the electrophilic carbon of the isocyanate. The reaction is often carried out in an aprotic solvent and may be catalyzed by a base.
The general reaction is as follows:
Reaction of 1-(2-Fluoro-phenyl)-ethanone Oxime with Isocyanate
The synthesis of various p-pyridinyl oxime carbamate derivatives has been achieved by reacting the corresponding oximes with isocyanates, resulting in good to excellent yields. arpgweb.com These reactions demonstrate the general applicability of carbamate formation from oximes. arpgweb.com
Table 2: General Conditions for Carbamate Formation from Oximes
| Isocyanate | Solvent | Catalyst | Temperature | Typical Yield |
| Alkyl or Aryl Isocyanate | Dichloromethane, Toluene | None or Tertiary Amine | Room Temperature | Good to Excellent |
Synthesis of Thiourea (B124793) and Other Nitrogen-Containing Derivatives
While the direct synthesis of thiourea derivatives from oximes is not a common transformation, nitrogen-containing derivatives can be accessed through various synthetic routes involving the oxime functionality. For instance, the reduction of the oxime can lead to the corresponding amine, which can then be converted to a thiourea.
The reduction of oximes to primary amines can be achieved using various reducing agents, such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. Once the primary amine, 1-(2-fluorophenyl)ethanamine, is formed, it can be reacted with an isothiocyanate to yield the corresponding thiourea derivative. researchgate.netmdpi.comnih.gov
The general two-step process is as follows:
Step 1: Reduction of the Oxime
Step 2: Formation of the Thiourea Derivative
General methods for the synthesis of thioureas often involve the reaction of an amine with an isothiocyanate. researchgate.netmdpi.com
Rearrangement Reactions Involving the Oxime Moiety
The oxime group is well-known to undergo characteristic rearrangement reactions, most notably the Beckmann and Neber rearrangements. These reactions provide powerful methods for the synthesis of amides and α-amino ketones, respectively.
Beckmann Rearrangement: Scope and Product Diversity
The Beckmann rearrangement is the acid-catalyzed conversion of an oxime to an N-substituted amide. wikipedia.orgmasterorganicchemistry.comorganic-chemistry.org For an unsymmetrical ketoxime such as 1-(2-fluoro-phenyl)-ethanone oxime, two isomeric amides can potentially be formed, depending on which group (the 2-fluorophenyl group or the methyl group) migrates. The stereochemistry of the oxime (E or Z isomer) determines which group migrates, as the group anti-periplanar to the hydroxyl group is the one that migrates.
The reaction is typically promoted by strong acids such as sulfuric acid, polyphosphoric acid, or phosphorus pentachloride. wikipedia.org The mechanism involves the protonation of the hydroxyl group, followed by the migration of the anti-periplanar group to the nitrogen atom with the simultaneous departure of a water molecule. The resulting nitrilium ion is then hydrated to form the amide.
For 1-(2-fluoro-phenyl)-ethanone oxime, if the 2-fluorophenyl group migrates, the product is N-methyl-2-fluorobenzamide. If the methyl group migrates, the product is 2-fluoro-N-phenylacetamide. The predominant product will depend on the stereoisomer of the starting oxime.
Potential Products of the Beckmann Rearrangement of 1-(2-Fluoro-phenyl)-ethanone Oxime
A variety of reagents and conditions have been developed for the Beckmann rearrangement to improve yields and selectivity. nih.govlibretexts.org
Table 3: Common Reagents for the Beckmann Rearrangement
| Reagent | Conditions |
| Concentrated H₂SO₄ | Heating |
| Polyphosphoric Acid (PPA) | Heating |
| PCl₅, PCl₃, SOCl₂ | Aprotic solvent, often with heating |
| TsCl, MsCl | Pyridine (B92270) or other base |
| Solid Acid Catalysts (e.g., Zeolites) | Vapor or liquid phase, heating |
Neber Rearrangement and its Synthetic Utility
The Neber rearrangement is the transformation of a ketoxime into an α-amino ketone. wikipedia.orgnumberanalytics.comnumberanalytics.com This reaction provides a valuable route to synthetically useful α-amino ketones, which are important building blocks in organic synthesis. The reaction typically proceeds by first converting the oxime to a better leaving group, such as a tosylate or mesylate. Treatment of the O-sulfonylated oxime with a base, such as an alkoxide, leads to the formation of an azirine intermediate, which is then hydrolyzed to the α-amino ketone. wikipedia.org
For 1-(2-fluoro-phenyl)-ethanone oxime, the Neber rearrangement would yield 2-amino-1-(2-fluorophenyl)ethanone. A common side reaction in the Neber rearrangement is the Beckmann rearrangement. wikipedia.org
The general pathway for the Neber rearrangement is as follows:
Step 1: Sulfonylation of the Oxime
Step 2: Rearrangement and Hydrolysis
The synthetic utility of the Neber rearrangement lies in its ability to introduce an amino group at the α-position of a ketone, providing access to a class of compounds that are prevalent in many biologically active molecules. numberanalytics.comnumberanalytics.com
Table 4: General Conditions for the Neber Rearrangement
| Step | Reagents | Solvent | Conditions |
| 1. Sulfonylation | TsCl, MsCl | Pyridine, Dichloromethane | 0 °C to Room Temperature |
| 2. Rearrangement | NaOEt, KOt-Bu | Ethanol, THF | Room Temperature to Reflux |
| 3. Hydrolysis | Aqueous Acid (e.g., HCl) | - | Work-up |
Reduction and Oxidation Chemistry of the Oxime Group
The oxime functional group in 1-(2-Fluoro-phenyl)-ethanone oxime is susceptible to both reduction and oxidation, providing pathways to important amine functionalities and the regeneration of the parent ketone, respectively.
Selective Reduction to Amine Functionalities
The reduction of oximes is a fundamental transformation for the synthesis of primary amines. In the case of 1-(2-Fluoro-phenyl)-ethanone oxime, this reduction can be achieved using various reagents and catalytic systems. A common and effective method involves catalytic transfer hydrogenation. For instance, using Raney Nickel as the catalyst with 2-propanol serving as the hydrogen donor, ketoximes can be reduced to the corresponding primary amines. utc.edu This process typically involves the initial hydrogenolysis of the N-O bond to form an imine intermediate, which is then further reduced to the amine. utc.edu
Another approach involves the use of sodium borohydride (B1222165) in the presence of a catalyst. For example, a system of sodium borohydride with nano copper on charcoal has been shown to be an efficient protocol for the reduction of oximes to amines in high yields. researchgate.net The choice of reducing agent is crucial for selectivity, especially when other reducible functional groups are present in the molecule. Sodium triacetoxyborohydride (B8407120) is a notable reagent that displays selectivity for the reduction of imines over ketones, which is particularly relevant in direct reductive amination processes. acs.org
The selective reduction of the oxime can be influenced by the reaction conditions. For example, in catalytic transfer hydrogenation with Raney Nickel and 2-propanol, the presence of a base like potassium hydroxide (B78521) can lead to the formation of an N-isopropyl-secondary-amine due to the condensation of the initially formed primary amine with acetone (B3395972) (the oxidation product of 2-propanol). utc.edu To obtain the primary amine under these conditions, the resulting imine can be hydrolyzed with aqueous acid. utc.edu
Table 1: Reagents for the Selective Reduction of Aryl Ketoximes to Amines
| Reagent/System | Conditions | Product Type | Reference |
| Raney Nickel / 2-propanol | Reflux | Primary Amine | utc.edu |
| NaBH₄ / Nano Cu / Charcoal | Reflux in Ethanol | Primary Amine | researchgate.net |
| Sodium Triacetoxyborohydride | In situ imine formation | Alkylated Amine | acs.org |
| Raney Nickel / 2-propanol / KOH | Reflux | N-isopropyl-secondary-amine | utc.edu |
Controlled Oxidation Pathways
The oxidation of oximes can lead to the regeneration of the parent carbonyl compound or, under different conditions, other oxidized products. For 1-(2-Fluoro-phenyl)-ethanone oxime, controlled oxidation provides a route back to 1-(2-Fluorophenyl)ethanone.
Various oxidizing agents can effect this transformation. Ceric ammonium (B1175870) nitrate (B79036) has been demonstrated to oxidize oximes to their parent carbonyl compounds in good yields in solvents like aqueous alcohols, acetonitrile, or acetic acid, often at low temperatures. cdnsciencepub.com The proposed mechanism involves a one-electron oxidation to an iminoxy radical, followed by a second one-electron oxidation. cdnsciencepub.com
Hypervalent iodine reagents, such as iodosobenzene (B1197198) diacetate, are also effective for the oxidative cleavage of ketoximes to the corresponding ketones under neutral conditions. lucp.net Other methods include the use of N-bromosaccharin under microwave irradiation, which offers high chemoselectivity and rapid reaction times. organic-chemistry.org An electrochemical protocol has also been developed for the conversion of oximes to carbonyl compounds, with water acting as the oxygen source. organic-chemistry.org
It is important to note that the reaction pathway can be influenced by the specific reagent and conditions. For example, while many reagents lead to the parent ketone, some can promote rearrangements like the Beckmann rearrangement, which is a classic reaction of ketoximes. lucp.netmasterorganicchemistry.com
Table 2: Reagents for the Controlled Oxidation of Oximes to Carbonyls
| Reagent | Conditions | Reference |
| Ceric Ammonium Nitrate | Aqueous alcohol/acetonitrile/acetic acid, 0°C | cdnsciencepub.com |
| Iodosobenzene Diacetate | Neutral conditions | lucp.net |
| N-Bromosaccharin | Microwave irradiation | organic-chemistry.org |
| Electrochemical Oxidation | Aqueous medium | organic-chemistry.org |
Cyclization and Heterocycle Formation Reactions
The reactivity of the oxime and the adjacent aromatic ring in 1-(2-Fluoro-phenyl)-ethanone oxime allows for its participation in various cyclization reactions, leading to the formation of valuable heterocyclic systems. Aryl methyl ketones and their derivatives are versatile precursors for the synthesis of a wide array of aromatic heterocycles. nih.gov
Annulation Processes for Imidazole (B134444) and Other Heterocyclic Systems
Aryl ketoximes can serve as key building blocks in the synthesis of nitrogen-containing heterocycles. For instance, acetophenone (B1666503) oxime ethers have been utilized in rhodium(III)-catalyzed [3 + 2]/[4 + 2] annulation cascade reactions with 3-acetoxy-1,4-enynes to construct complex azafluorenone frameworks. rsc.org This reaction involves the activation of both a C-H bond and the C-N π-bond of the oxime ether. rsc.org
The synthesis of imidazoles, a highly important heterocyclic motif in medicinal chemistry, can be achieved from precursors derived from aryl ketones. researchgate.netnih.gov While direct reactions of 1-(2-Fluoro-phenyl)-ethanone oxime to form imidazoles are specific, the parent ketone or related derivatives are common starting points for various imidazole syntheses. organic-chemistry.org For example, the reaction of α-haloketones (which can be derived from acetophenones) with amidines is a classical route to imidazoles.
Intramolecular Cyclization Mechanisms
The presence of the ortho-fluoro substituent on the phenyl ring can influence intramolecular cyclization pathways. While specific studies on the intramolecular cyclization of 1-(2-Fluoro-phenyl)-ethanone oxime itself are not extensively detailed in the provided context, general principles of intramolecular reactions of oximes can be considered. These reactions can be promoted by various means, including acidic conditions or metal catalysis. researchgate.netrsc.org
Radical-Mediated Transformations and Reaction Mechanisms
Oximes and their derivatives are excellent precursors for the generation of radicals, which can then undergo a variety of synthetic transformations. mdpi.comnsf.gov The relatively weak N-O bond in oxime derivatives can be homolytically cleaved under thermal or photochemical conditions to produce iminyl and O-centered radicals. mdpi.com
The direct use of oximes for radical generation often involves the abstraction of the hydroxyl hydrogen to form iminoxyl radicals. mdpi.com However, oxime esters are more commonly used as radical precursors. mdpi.com Upon homolysis of the N-O bond, an iminyl radical and an acyloxyl radical are formed. The acyloxyl radical can then decarboxylate to generate a carbon-centered radical. mdpi.com
Iminyl radicals generated from oximes can participate in several types of reactions, including:
Intramolecular hydrogen atom abstraction (HAT) followed by cyclization. nih.gov
Addition to C=C double bonds , which can lead to the formation of five-membered rings like isoxazolines (via C-O bond formation) or nitrones (via C-N bond formation). nih.gov
The unpaired electron in iminoxyl radicals is delocalized between the nitrogen and oxygen atoms, allowing them to react as either N- or O-radicals. nih.gov In intramolecular reactions, the formation of a five-membered ring is a common outcome. nih.gov For instance, the cyclization of β,γ-unsaturated oximes can be mediated by radical cascade reactions. nih.gov
The generation of these radical species can be achieved through various methods, including the use of oxidizing agents like KMnO₄ or Mn(OAc)₃, or through photochemical means. nih.gov The study of these radical-mediated transformations provides access to complex molecular architectures from readily available oxime precursors.
Theoretical and Computational Studies of 1 2 Fluoro Phenyl Ethanone Oxime
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule. By solving approximations of the Schrödinger equation, these methods, particularly Density Functional Theory (DFT), can elucidate the distribution of electrons within 1-(2-fluoro-phenyl)-ethanone oxime, which is key to predicting its chemical behavior.
Frontier Molecular Orbital (FMO) Theory Applications
Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. figshare.comresearchgate.net The HOMO is the orbital most likely to donate electrons, defining the molecule's nucleophilic or electron-donating character, while the LUMO is the most likely to accept electrons, indicating its electrophilic nature. arpgweb.com
For 1-(2-fluoro-phenyl)-ethanone oxime, the energy of the HOMO, the LUMO, and the HOMO-LUMO energy gap are critical parameters that describe its reactivity. A smaller energy gap typically implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO, making the molecule more polarizable and ready to engage in chemical reactions. nih.gov In a typical computational study on a substituted carbonyl oxime, these parameters would be calculated to predict its reactivity profile. nih.gov For instance, the presence of the fluorine atom, an electron-withdrawing group, is expected to lower the energy of both the HOMO and LUMO compared to the unsubstituted acetophenone (B1666503) oxime.
Table 1: Illustrative Frontier Molecular Orbital Energies for an Analogous Aromatic Oxime (Note: These are representative values for a similar compound, as specific data for 1-(2-fluoro-phenyl)-ethanone oxime is not available in the searched literature.)
| Molecular Orbital | Energy (eV) | Description |
| HOMO | -6.5 | Highest Occupied Molecular Orbital; associated with nucleophilicity. |
| LUMO | -1.2 | Lowest Unoccupied Molecular Orbital; associated with electrophilicity. |
| HOMO-LUMO Gap | 5.3 | Indicates kinetic stability and chemical reactivity. |
Charge Distribution and Electrostatic Potential Mapping
The distribution of electron density in a molecule is rarely uniform. A Molecular Electrostatic Potential (MEP) map provides a visual representation of this distribution on the electron density surface. libretexts.orgyoutube.com MEP maps are color-coded to show regions of negative electrostatic potential (electron-rich, typically colored red), which are prone to electrophilic attack, and regions of positive electrostatic potential (electron-poor, typically colored blue), which are susceptible to nucleophilic attack. researchgate.net
For 1-(2-fluoro-phenyl)-ethanone oxime, an MEP map would likely show a high negative potential around the oxygen and nitrogen atoms of the oxime group, indicating these as primary sites for interaction with electrophiles, such as protonation. The fluorine atom would also exhibit a region of negative potential. Conversely, the hydrogen atom of the hydroxyl group would be a site of positive potential, making it a hydrogen bond donor. walisongo.ac.id Such maps are invaluable for understanding non-covalent interactions, which are crucial in biological systems and crystal engineering. ucsb.edu
Conformational Analysis and Isomeric Stability Investigations
The oxime functional group can exist as two geometric isomers, (E) and (Z), depending on the orientation of the hydroxyl group relative to the substituent on the carbon atom. Furthermore, rotation around single bonds, such as the C-C bond between the phenyl ring and the oxime group, gives rise to different conformers.
Computational methods can be used to determine the relative energies of these different isomers and conformers. By calculating the optimized geometry and corresponding energy for each possible structure, the most stable form of 1-(2-fluoro-phenyl)-ethanone oxime can be identified. Studies on similar oximes have shown that one isomer is often more stable than the other, and this stability can be influenced by factors like intramolecular hydrogen bonding or steric hindrance. arpgweb.commdpi.com For example, in some acetophenone oximes, the (E)-isomer is found to be more stable. misuratau.edu.ly The presence of the ortho-fluoro substituent in the target molecule could influence the conformational preference due to steric or electronic interactions with the oxime group.
Table 2: Example of Calculated Relative Energies for (E) and (Z) Isomers of a Substituted Acetophenone Oxime (Note: This table is illustrative and not specific to 1-(2-fluoro-phenyl)-ethanone oxime.)
| Isomer | Relative Energy (kJ/mol) | Boltzmann Population (%) at 298.15 K |
| (E)-Isomer | 0.00 | 95.5 |
| (Z)-Isomer | 8.00 | 4.5 |
Reaction Mechanism Predictions and Energy Profile Calculations
Theoretical calculations are instrumental in elucidating the step-by-step mechanisms of chemical reactions. By locating the transition state (TS) structures and calculating their energies, an energy profile for a proposed reaction pathway can be constructed. This profile reveals the activation energy barriers for each step, allowing for the determination of the rate-limiting step. figshare.com
For reactions involving 1-(2-fluoro-phenyl)-ethanone oxime, such as its formation from 2-fluoroacetophenone (B1329501) and hydroxylamine (B1172632), or its subsequent conversion (e.g., Beckmann rearrangement), computational studies can validate proposed mechanisms. ic.ac.uk For instance, the formation of an oxime typically proceeds through the nucleophilic attack of hydroxylamine on the carbonyl carbon, followed by dehydration. numberanalytics.com Computational modeling can compare different potential pathways, such as concerted versus stepwise mechanisms, and determine the most energetically favorable route. ic.ac.uk
Prediction of Spectroscopic Parameters and Spectral Interpretation
Quantum chemical calculations can predict various spectroscopic properties, including NMR chemical shifts and IR vibrational frequencies. These predicted spectra are invaluable for confirming the structure of a synthesized compound by comparing them with experimental data. nih.gov
DFT methods, such as the Gauge-Including Atomic Orbital (GIAO) method, are widely used to calculate ¹H and ¹³C NMR chemical shifts with a high degree of accuracy. rsc.orgresearchgate.netivanmr.com For 1-(2-fluoro-phenyl)-ethanone oxime, such calculations would help in assigning the signals in its experimental NMR spectra to specific atoms in the molecule, and could be crucial in distinguishing between the (E) and (Z) isomers, as the chemical shifts of atoms near the C=N bond are sensitive to its configuration.
Similarly, the calculation of vibrational frequencies can generate a theoretical IR spectrum. researchgate.net While there is often a systematic deviation from experimental values, scaling factors can be applied to achieve excellent agreement. This allows for the confident assignment of observed IR absorption bands to specific vibrational modes of the molecule, such as the O-H stretch, C=N stretch, and C-F stretch.
Solvent Effects and Reaction Pathway Modeling
Reactions are most often carried out in a solvent, which can significantly influence reaction rates and pathways. Computational models can account for these solvent effects, providing a more realistic description of chemical processes. The Polarizable Continuum Model (PCM) is a common approach where the solvent is treated as a continuous medium with a specific dielectric constant. figshare.com
For 1-(2-fluoro-phenyl)-ethanone oxime, modeling solvent effects would be crucial for accurately predicting its properties and reactivity in solution. For example, the relative stability of the (E) and (Z) isomers can be solvent-dependent, as polar solvents may preferentially stabilize one isomer over the other through hydrogen bonding or dipole-dipole interactions. mdpi.com When modeling reaction mechanisms, including a solvent model can alter the energy barriers and even change the rate-limiting step compared to gas-phase calculations. figshare.com This is particularly important for reactions involving charged intermediates or transition states, whose stability is highly dependent on the surrounding solvent environment.
Applications in Advanced Organic Synthesis and Chemical Science
Precursor in the Synthesis of Diverse Organic Building Blocks
Oximes are well-established as versatile intermediates in organic chemistry, valued for their straightforward synthesis from carbonyl compounds and their ability to be transformed into a variety of other functional groups, including nitriles, amines, and nitro compounds. nih.govmisuratau.edu.ly The presence of a fluorine atom on the phenyl ring of 1-(2-fluoro-phenyl)-ethanone oxime can further influence its reactivity and the properties of its downstream products. cymitquimica.com
Utility in the Construction of Complex Molecular Architectures
The dual reactivity of the oxime group and the fluorinated phenyl ring makes 1-(2-fluoro-phenyl)-ethanone oxime a valuable starting material for synthesizing complex molecular architectures. Oximes can undergo a variety of cyclization and rearrangement reactions to form heterocyclic compounds, which are core structures in many biologically active molecules. nsf.gov For instance, research has demonstrated that oximes can serve as precursors in the modular synthesis of pharmacologically significant fluorinated pyridines through a transition-metal-free N-O bond cleavage and subsequent cyclization. nih.gov This highlights the potential of 1-(2-fluoro-phenyl)-ethanone oxime to be a key component in the assembly of novel heterocyclic systems. Furthermore, the development of complex oxime libraries through convergent ligation strategies showcases the utility of oxime-based building blocks in generating molecular diversity for biological screening. nih.gov
Role as Chiral Precursors in Asymmetric Synthetic Routes
Asymmetric synthesis is crucial for the preparation of enantiomerically pure compounds, particularly in the pharmaceutical industry. Oximes have been employed in asymmetric transformations, for example, in the atroposelective aza Paternò-Büchi reaction to produce polycyclic azetidines with high enantioselectivity. nsf.gov This demonstrates the potential for oximes to act as prochiral substrates or to be converted into chiral ligands or auxiliaries. In the context of fluorinated compounds, specialized chiral selectors have been developed for the separation of enantiomers in fluorinated solvent systems, underscoring the importance of chirality in this area of chemistry. nih.gov While direct asymmetric applications of 1-(2-fluoro-phenyl)-ethanone oxime are not extensively documented, its structure is amenable to established methods of asymmetric synthesis, such as chiral resolution or conversion into a chiral catalyst or building block.
Integration into Novel Reagent and Catalytic System Development
The reactivity of the oxime N-O bond can be harnessed in the development of new reagents and catalytic processes. nsf.gov Research has shown that oximes can participate in catalytic fluorocyclization reactions to generate 5-fluoromethylated isoxazolines, utilizing an iodine-based catalyst. researchgate.net This type of transformation, where the oxime is a key substrate in a catalytic cycle, opens avenues for the development of novel synthetic methodologies. Additionally, the use of simple and inexpensive metal salts, such as cerium salts, as photocatalysts for reactions involving oxime fragmentation points towards more sustainable and cost-effective chemical processes. nsf.gov The fluorinated phenyl ring in 1-(2-fluoro-phenyl)-ethanone oxime can also play a role in modulating the properties of any derived reagents or catalysts, potentially influencing their solubility, stability, and catalytic activity.
Development of Oxime-Based Latent Acid Donors for Materials Science
A significant application of oxime derivatives is in the formulation of photoacid generators (PAGs), which are latent acid donors that release a strong acid upon exposure to light. radtech.orgelsevierpure.comresearchgate.net These PAGs are critical components in photolithography, a key process in the microelectronics industry for the fabrication of integrated circuits. Oxime sulfonates, synthesized from the corresponding oximes, are a prominent class of non-ionic PAGs. radtech.orgelsevierpure.com Upon irradiation, the N-O bond cleaves, initiating a cascade of reactions that ultimately produce a sulfonic acid. elsevierpure.comresearchgate.net This generated acid then catalyzes chemical reactions in the surrounding polymer matrix, such as deprotection or cross-linking, to create a patterned resist. radtech.orgresearchgate.net The chromophore part of the oxime sulfonate determines its light absorption properties, and various oxime structures have been explored to optimize sensitivity to different wavelengths of light, such as the i-line (365 nm). radtech.org The thermal stability of these PAGs is also a crucial factor for their practical application. researchgate.net
| PAG Type | Chromophore | Key Features | Application |
| Oxime Sulfonate | Fluorenone, Thioxanthone | Sensitive to i-line (365 nm), thermally stable. radtech.org | Photocrosslinking of polymer films. radtech.org |
| Oxime Sulfonate | Adamantyl groups | Good transparency in the deep UV region, high quantum yields of acid generation. researchgate.net | DUV lithography materials. researchgate.net |
| Oxime Sulfonate | Acenaphthenequinone, Benzil | Photochemical decomposition to generate sulfonic acid. elsevierpure.comresearchgate.net | Polymer resists. elsevierpure.comresearchgate.net |
Explorations in New Chemical Sensor Design
The detection of specific chemical species is vital for environmental monitoring, industrial process control, and diagnostics. The unique properties of fluorinated compounds are being leveraged in the design of novel chemical sensors. For instance, luminescent metal-organic frameworks (MOFs) have been developed for the highly sensitive and selective detection of fluorinated species like fluoride (B91410) ions and perfluorooctanoic acid (PFOA) in water. rsc.orgnih.gov These sensors operate via a change in their fluorescence signal upon interaction with the analyte. While 1-(2-fluoro-phenyl)-ethanone oxime is not a direct component of these reported MOFs, its fluorinated nature makes it a candidate for incorporation into new sensor designs, either as a target analyte or as a component of the sensing material itself. The development of sensors for fluorinated compounds is an active area of research, with a focus on creating robust, user-friendly, and portable devices for real-time analysis. fluorideresearch.org
Applications in Advanced Chemical Diagnostics (non-therapeutic)
Beyond therapeutic applications, oxime-based compounds and fluorinated molecules have potential in advanced non-therapeutic chemical diagnostics, particularly for environmental analysis. An example is the development of a disposable electrochemical sensor for the detection of the fluorinated nonsteroidal anti-inflammatory drug flufenamic acid in environmental water samples. acs.org This demonstrates the utility of electrochemical methods for monitoring the presence of fluorinated pollutants. The sensor, based on a bamboo biochar-modified screen-printed electrode, offers high sensitivity and a low detection limit. acs.org Given that 1-(2-fluoro-phenyl)-ethanone oxime is a fluorinated organic molecule, it or its derivatives could be target analytes for such diagnostic systems, or they could be used as standards in the development of new analytical methods for detecting this class of compounds in environmental matrices.
Q & A
Q. What are the established synthetic routes for 1-(2-Fluoro-phenyl)-ethanone oxime, and what reaction conditions optimize yield?
The compound is typically synthesized via oximation of 1-(2-Fluoro-phenyl)-ethanone using hydroxylamine hydrochloride in ethanol under reflux. Key parameters include:
- Reagent ratios : A 1:1.2 molar ratio of ketone to hydroxylamine ensures complete conversion.
- Temperature : Reflux (~80°C) accelerates reaction kinetics.
- Solvent : Ethanol balances solubility and reactivity . Table 1 : Representative reaction conditions and yields:
| Ketone Precursor | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1-(2-Fluoro-phenyl)-ethanone | Ethanol | 80 | 6 | 78–85 |
Q. Which spectroscopic techniques are critical for characterizing 1-(2-Fluoro-phenyl)-ethanone oxime?
- NMR : H and C NMR confirm oxime formation (e.g., disappearance of ketone carbonyl at ~200 ppm and emergence of oxime N–OH resonance at ~8–10 ppm) .
- IR : Stretching frequencies for C=N (~1600 cm) and O–H (~3200 cm) validate oxime structure .
- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]) confirm molecular weight .
Q. How can crystallographic data resolve ambiguities in structural assignments?
Single-crystal X-ray diffraction using SHELX programs (e.g., SHELXL) provides unambiguous bond lengths and angles. For example:
- The C=N bond length in oximes is typically ~1.28 Å, distinguishing it from imine or nitrile groups.
- Hydrogen-bonding patterns (e.g., O–H···N) stabilize crystal packing .
Advanced Research Questions
Q. How do steric and electronic effects influence the coordination chemistry of 1-(2-Fluoro-phenyl)-ethanone oxime with transition metals?
The oxime acts as a bidentate ligand, coordinating via the oxime nitrogen and aromatic fluorine.
- Steric effects : The 2-fluoro group restricts ligand flexibility, favoring octahedral geometries in Cu(II) complexes.
- Electronic effects : Fluorine's electron-withdrawing nature enhances ligand field strength, stabilizing low-spin configurations . Methodological Tip : Use UV-Vis and EPR spectroscopy to assess metal-ligand charge transfer and spin states.
Q. What strategies resolve contradictions in biological activity data across structural analogs?
- Structure-Activity Relationship (SAR) : Compare MIC values against microbial strains. For example, oxime ethers with shorter alkyl chains (e.g., methyl) show higher antifungal activity (MIC = 12.5 µg/mL) than longer chains (e.g., butyl; MIC = 256 µg/mL) due to improved membrane permeability .
- Validation : Cross-validate using isosteric replacements (e.g., replacing fluorine with chlorine) and computational docking to assess binding affinity .
Q. How can reaction mechanisms for oxime transformations be elucidated experimentally?
- Kinetic Isotope Effects (KIE) : Use deuterated hydroxylamine to probe rate-determining steps in oximation.
- DFT Calculations : Model transition states for key steps (e.g., nucleophilic attack on the carbonyl carbon) .
- Trapping Intermediates : Employ low-temperature NMR to detect transient species like nitrones .
Q. What methodologies optimize the use of 1-(2-Fluoro-phenyl)-ethanone oxime in drug design pipelines?
- Fragment-Based Screening : Screen oxime derivatives against target enzymes (e.g., cytochrome P450) using SPR or thermal shift assays.
- Prodrug Strategies : Convert oxime to ester prodrugs (e.g., O-acetyl derivatives) to enhance bioavailability .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported antimicrobial activities of oxime derivatives?
- Standardize Assays : Use CLSI guidelines for MIC determinations to minimize variability.
- Control for Isomerism : Z/E oxime isomers exhibit different bioactivities; characterize configurations via NOESY NMR .
- Meta-Analysis : Aggregate data from multiple studies to identify trends (e.g., fluorine substitution correlates with enhanced Gram-positive activity) .
Application-Oriented Questions
Q. What role does 1-(2-Fluoro-phenyl)-ethanone oxime play in materials science?
- Polymer Modification : Incorporate into fluorinated polymers to enhance thermal stability (T > 200°C) .
- Catalysis : Use as a ligand in asymmetric catalysis; e.g., Ir complexes for water oxidation (TOF = 1.2 s at pH 7) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
